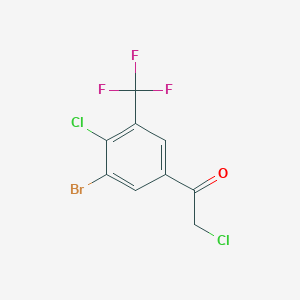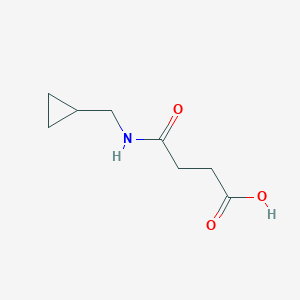
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanecarboxamide is a boronic acid derivative. This compound is significant due to its unique structure, which includes a fluorine atom and a boronic ester group. These features contribute to its diverse applications in organic synthesis, medicinal chemistry, and material science .
準備方法
The synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanecarboxamide typically involves a two-step substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The fluorine atom can influence the compound’s reactivity in oxidation and reduction reactions, often requiring specific reagents like hydrogen peroxide or sodium borohydride.
Hydrolysis: The boronic ester group can be hydrolyzed under acidic or basic conditions to form the corresponding boronic acid.
科学的研究の応用
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanecarboxamide has several scientific research applications:
作用機序
The mechanism of action of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanecarboxamide involves its interaction with molecular targets through its boronic ester and fluorine groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes like proteases . The fluorine atom enhances the compound’s stability and binding affinity to its targets by increasing the electron density around the active site .
類似化合物との比較
Similar compounds include other boronic acid derivatives such as:
- 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1,2H-carboxylate
Compared to these compounds, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanecarboxamide is unique due to its cyclopropanecarboxamide group, which provides additional rigidity and specificity in its interactions with molecular targets .
特性
分子式 |
C17H23BFNO3 |
|---|---|
分子量 |
319.2 g/mol |
IUPAC名 |
N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H23BFNO3/c1-16(2)17(3,4)23-18(22-16)13-8-7-12(14(19)9-13)10-20-15(21)11-5-6-11/h7-9,11H,5-6,10H2,1-4H3,(H,20,21) |
InChIキー |
PYFLZESBPMRJAE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(=O)C3CC3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans 4-(5-tert-Butyl-[1,3,4]oxadiazol-2-yl)-cyclohexylamine](/img/structure/B13721067.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (10E,12E)-9-hydroxyoctadeca-10,12-dienoate](/img/structure/B13721083.png)

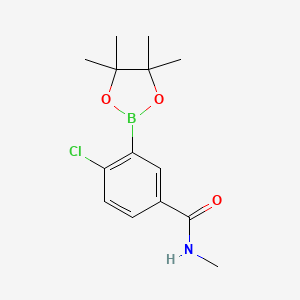
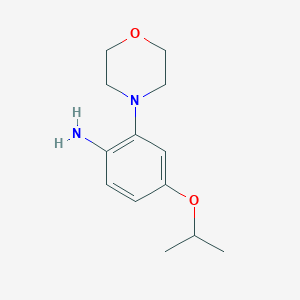

![[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime](/img/structure/B13721118.png)
![(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13721123.png)
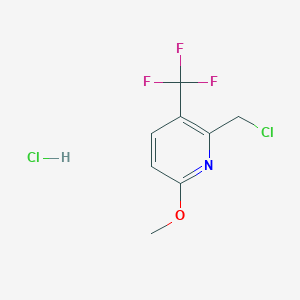
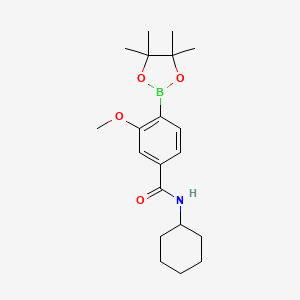
![2-[3-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13721154.png)
